molecular formula C12H17NOS B8334203 1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine

1-((-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl)pyrrolidine

Cat. No. B8334203
M. Wt: 223.34 g/mol
InChI Key: IWKMFCMYQDKOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710245B2

Procedure details

A mixture of 4-(chloromethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran (1 g, 5.305 mmol, 1 eq), pyrrolidine (11.3 g, 159.1 mmol, 30 eq) and NaI (50 mg) in DMF (50 mL) in a sealed tube was stirred at 130° C. for 6 hr. The reaction mixture was cooled and poured into H2O and the pH was adjusted to ˜2 with 2N HCl. The resulting solution was washed with EtOAc. The aqueous layer was then adjusted to pH 9-10 and extracted with EtOAc. The EtOAc layers were washed with brine, dried over Na2SO4, filtered, and concentrated. The resulting crude product was purified by preparative HPLC. After removal of organic volatiles of the collected HPLC fractions, the pH of remaining aqueous phase was adjusted to ˜8 with saturated Na2CO3 solution. The aqueous solution was extracted with EtOAc (3 times). The combined EtOAc extract was washed with brine, dried with Na2SO4, and concentrated to give the desired product.
Name
4-(chloromethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[C:8]2[CH:9]=[CH:10][S:11][C:7]=2[CH2:6][CH2:5][O:4]1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.[Na+].[I-].Cl>CN(C=O)C.O>[S:11]1[C:7]2[CH2:6][CH2:5][O:4][CH:3]([CH2:2][N:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[C:8]=2[CH:9]=[CH:10]1 |f:2.3|

Inputs

Step One
Name
4-(chloromethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran
Quantity
1 g
Type
reactant
Smiles
ClCC1OCCC2=C1C=CS2
Name
Quantity
11.3 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
50 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
The resulting solution was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
After removal of organic volatiles of the collected HPLC fractions
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3 times)
EXTRACTION
Type
EXTRACTION
Details
The combined EtOAc extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
S1C=CC=2C(OCCC21)CN2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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